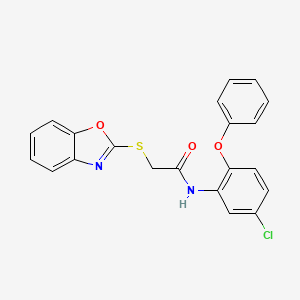![molecular formula C21H27FN2O B5977413 2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as FUBPAM, is a compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained attention from researchers due to its potential therapeutic applications.
作用机制
2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a selective dopamine D3 receptor antagonist, which may contribute to its psychoactive effects. The dopamine system plays a crucial role in reward processing, motivation, and mood regulation. By blocking the D3 receptor, this compound may alter dopamine signaling in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but preclinical studies have suggested that it may increase dopamine release in certain brain regions, such as the nucleus accumbens. It may also affect other neurotransmitter systems, such as serotonin and glutamate. The physiological effects of this compound on the cardiovascular and respiratory systems are not known.
实验室实验的优点和局限性
One advantage of using 2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in behavior and cognition. However, one limitation is that this compound is a psychoactive substance that may have unwanted effects on animal behavior, making it difficult to interpret experimental results. Additionally, the safety profile of this compound is not well established, which may limit its use in human studies.
未来方向
There are several directions for future research on 2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Further preclinical studies are needed to determine its safety and efficacy in humans. Another direction is the development of more selective dopamine D3 receptor antagonists, which may have fewer unwanted effects on behavior. Additionally, this compound may be used as a tool for studying the role of the dopamine system in addiction and reward processing.
合成方法
The synthesis of 2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluorobenzylamine with 4-(2-methylbenzyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethylene oxide to yield this compound. The purity of the compound can be improved through recrystallization or chromatography techniques.
科学研究应用
2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. It has also been investigated for its potential as a cognitive enhancer and as a tool for studying the role of the dopamine system in the brain. This compound has shown promise in preclinical studies, but further research is needed to determine its safety and efficacy in humans.
属性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-17-6-2-3-7-18(17)14-23-11-12-24(20(16-23)10-13-25)15-19-8-4-5-9-21(19)22/h2-9,20,25H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEJPDBHRUPJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![(4aS*,8aR*)-2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5977370.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)